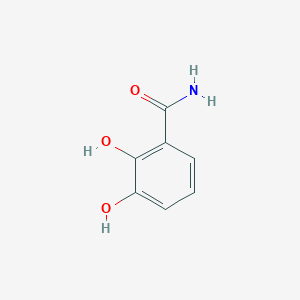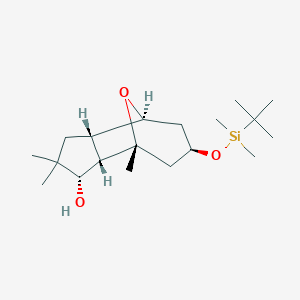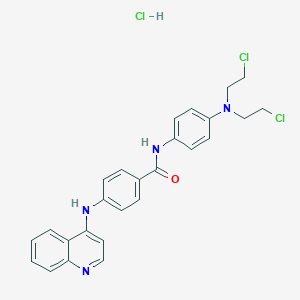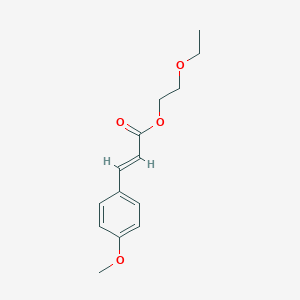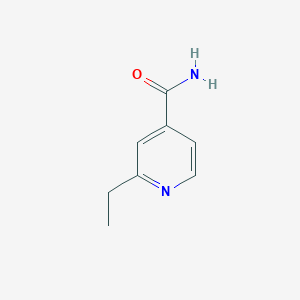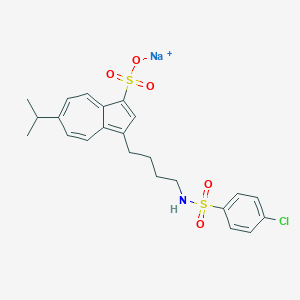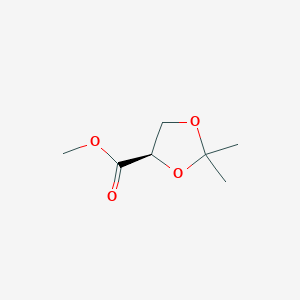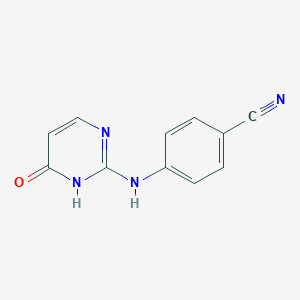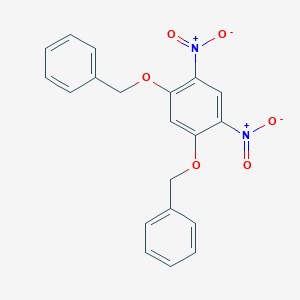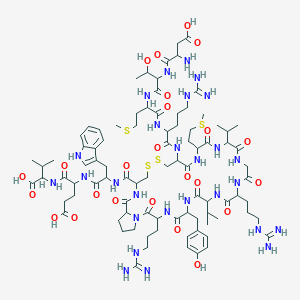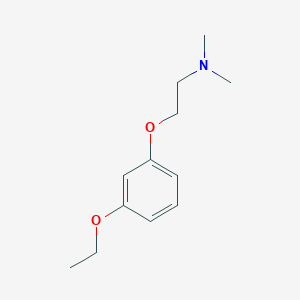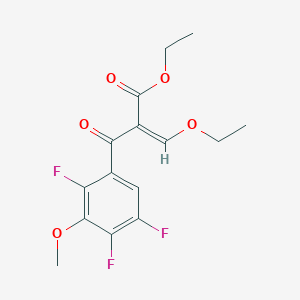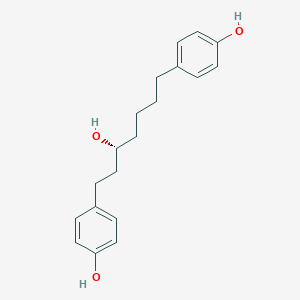
Centrolobol
Übersicht
Beschreibung
Centrolobol is a naturally occurring diarylheptanoid compound, primarily isolated from the heartwood of Centrolobium robustum. It exhibits significant biological activities, including antifibrotic and cytotoxic properties. The compound has been studied for its potential therapeutic applications, particularly in the treatment of fibrosis and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Centrolobol can be synthesized through various methods. One common synthetic route involves the oxidative cyclization of diarylheptanoid precursors. This process typically uses sodium acetate and acetic acid in water at 37°C for 72 hours, with β-glucosidase at a pH of 5.0 . Another method involves the synthesis from Aceroside VII, which provides multiple synthetic routes .
Industrial Production Methods: Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, scaled up for larger production. The use of biocatalysts and optimized reaction conditions are crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Centrolobol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone methides, which are intermediates in further reactions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinone methides, alcohols, and substituted derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Centrolobol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other diarylheptanoids and related compounds.
Industry: this compound is used in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
Centrolobol exerts its effects through multiple mechanisms:
Antifibrotic Activity: It inhibits the proliferation of hepatic stellate cells, which play a key role in the development of fibrosis.
Cytotoxic Activity: this compound induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Histone Deacetylase Inhibition: It inhibits histone deacetylase activity, which is associated with its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Centrolobol is unique compared to other diarylheptanoids due to its specific biological activities and structural features. Similar compounds include:
Platyphylloside: A related diarylheptanoid that is metabolized to this compound.
Curcuminoids: Structurally similar compounds with notable antioxidant and anti-inflammatory properties.
Gingerols: Another class of diarylheptanoids with significant biological activities.
This compound stands out due to its potent antifibrotic and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-[(5R)-5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJAYWZGEZOHRU-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCC[C@H](CCC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873755 | |
| Record name | (-)-Centrolobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30359-01-4 | |
| Record name | (-)-Centrolobol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30359-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Centrolobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


